N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

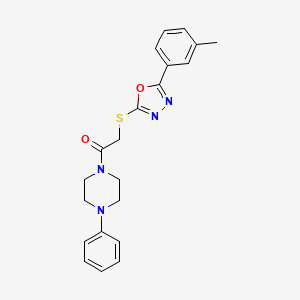

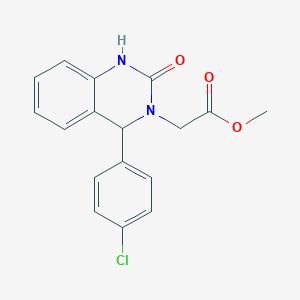

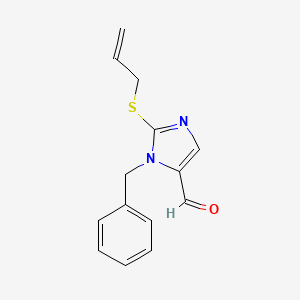

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as NTB, is a chemical compound that has gained significant attention in recent years due to its potential as a research tool in the field of neuroscience. NTB is a selective antagonist of the TRPC5 ion channel, which has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and pain perception.

Applications De Recherche Scientifique

Environmental Monitoring and Treatment

Naphthalenesulfonates, due to their wide usage in industries, are often found in industrial effluents, necessitating efficient detection and removal methods to prevent environmental pollution. A study by Alonso, Castillo, and Barceló (1999) highlighted the application of solid-phase extraction procedures for polar benzene- and naphthalenesulfonates in industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This method allows for the effective monitoring of these compounds in wastewater, contributing significantly to environmental protection efforts (Alonso, Castillo, & Barceló, 1999).

Material Science and Catalysis

In material science, naphthalene-bridged phosphine–sulfonate ligands have been studied for their roles in ethylene polymerization and copolymerization. Wu, Chen, and Chen (2016) synthesized a series of naphthalene-bridged phosphine–sulfonate ligands, revealing their high activity in ethylene polymerization, which is pivotal for producing polyethylene materials with specific properties (Wu, Chen, & Chen, 2016).

Biological Screening

Naphthalen-1-yl containing sulfonamide compounds have been synthesized and screened for their in vitro biological activities. El-Gaby, Hassan, Hussein, Ali, Elaasser, and Faraghally (2018) developed a series of compounds for antimicrobial assessment, showcasing the potential of these compounds in the development of new antimicrobial agents (El-Gaby et al., 2018).

Advanced Chemical Synthesis

Chemical synthesis techniques leveraging naphthalenesulfonamide structures have been explored for creating highly functionalized molecules. Chen, Wang, Zhang, and Fan (2019) discussed the use of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds leading to the formation of functionalized naphthalenones, a process that broadens the toolkit available for synthetic chemists in creating complex organic molecules (Chen, Wang, Zhang, & Fan, 2019).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3S/c20-19(21,22)14-8-10-15(11-9-14)27(25,26)23-12-18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,23-24H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFJUDYREQHPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2611194.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide](/img/structure/B2611196.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611198.png)